

Technical Monograph: 4-Bromothiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Bromothiophene-2-sulfonyl chloride
CAS No.:	185329-76-4
Cat. No.:	B060330

[Get Quote](#)

CAS Number: 185329-76-4 Primary Application: Fragment-Based Drug Discovery (FBDD) & Heterocyclic Scaffold Synthesis

Executive Summary

4-Bromothiophene-2-sulfonyl chloride is a high-value heterocyclic building block used extensively in medicinal chemistry. Its dual-functional nature—possessing a reactive sulfonyl chloride electrophile and a bromine handle for palladium-catalyzed cross-coupling—makes it a linchpin in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial sulfonamides.

This guide provides a rigorous technical analysis of the compound, focusing on its regioselective synthesis, handling protocols to mitigate hydrolytic instability, and its strategic application in diversifying chemical libraries.

Chemical Identity & Physiochemical Profile[1][2]

The distinct structural features of this compound dictate its reactivity. The thiophene ring is electron-rich, yet the sulfonyl group introduces significant electron withdrawal, activating the

bromine position for subsequent nucleophilic aromatic substitution (

) or metal-catalyzed coupling.

Property	Specification
IUPAC Name	4-Bromothiophene-2-sulfonyl chloride
CAS Number	185329-76-4
Molecular Formula	
Molecular Weight	261.54 g/mol
Appearance	Pale yellow to brown liquid or low-melting solid (purity dependent)
Storage	2–8°C, Inert Atmosphere (or Ar), Moisture Sensitive
Solubility	Soluble in DCM, THF, EtOAc, Chloroform; Reacts with Water/Alcohols

Structural Integrity Note: Researchers must distinguish this isomer from 5-bromothiophene-2-sulfonyl chloride (CAS 55854-46-1). The position of the bromine atom (C4 vs. C5) radically alters the vector of the substituents in the final drug candidate, affecting binding pocket occupancy.

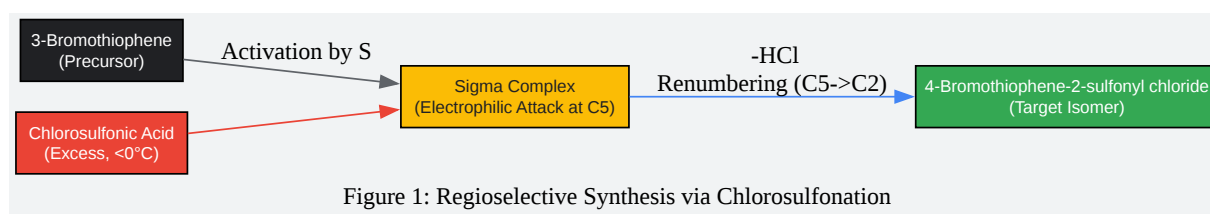
Synthetic Routes & Regiochemistry

The Regioselectivity Paradox

The synthesis of **4-bromothiophene-2-sulfonyl chloride** relies on the electrophilic aromatic substitution (EAS) of 3-bromothiophene. This reaction highlights a critical interplay between steric and electronic effects.

- Substrate: 3-Bromothiophene.
- Reagent: Chlorosulfonic acid ().

- Mechanism: The sulfur atom strongly activates the -positions (2 and 5). However, the bromine at position 3 exerts a steric hindrance on position 2 and an electronic deactivation. Consequently, sulfonation occurs preferentially at position 5.
- Renumbering: Upon sulfonation at position 5, IUPAC priority rules dictate the sulfonyl group gets the lower locant (2). Thus, the original bromine at position 3 becomes position 4 relative to the new sulfonyl group.



[Click to download full resolution via product page](#)

Reactivity & Applications in Drug Design

Dual-Handle Utility

The power of **4-bromothiophene-2-sulfonyl chloride** lies in its orthogonality. It allows for a "protect-then-functionalize" strategy or a sequential coupling approach.

- Step 1: Sulfonamide Formation: The sulfonyl chloride reacts rapidly with primary or secondary amines.[1] This installs the sulfonamide pharmacophore.[1]
- Step 2: Carbon-Carbon Bond Formation: The bromine atom remains intact during sulfonylation, serving as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

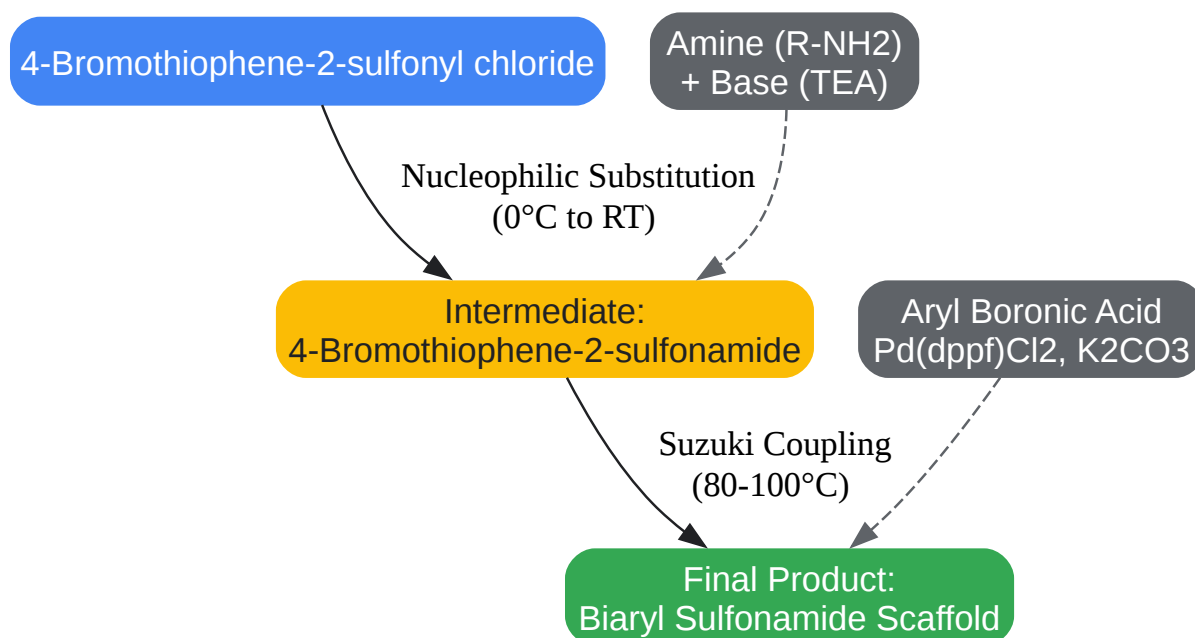


Figure 2: Sequential Functionalization Workflow

[Click to download full resolution via product page](#)

Experimental Protocols

Protocol A: General Sulfonamide Coupling

Rationale: This protocol uses a scavenger base (DIPEA/TEA) to neutralize the HCl byproduct, driving the equilibrium forward. Low temperature is critical initially to prevent hydrolysis of the chloride by adventitious moisture.

Materials:

- **4-Bromothiophene-2-sulfonyl chloride** (1.0 equiv)
- Amine substrate (1.1 equiv)
- Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
- Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

- Preparation: Dissolve the amine and TEA in anhydrous DCM under an inert atmosphere ().
- Addition: Cool the solution to 0°C using an ice bath.
- Reaction: Add **4-bromothiophene-2-sulfonyl chloride** (dissolved in a minimal amount of DCM) dropwise over 10 minutes.
 - Why? Exothermic control prevents decomposition and side reactions.
- Equilibration: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LCMS.
 - Validation: Look for the disappearance of the starting chloride (reactive) and the appearance of the stable sulfonamide mass.
- Workup: Quench with water. Extract with DCM. Wash the organic layer with 1N HCl (to remove excess amine), followed by saturated and brine.
- Purification: Dry over , filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Handling & Stability Check

Self-Validating System: Before committing valuable amine intermediates, verify the quality of the sulfonyl chloride.

- Visual Check: If the liquid is dark brown or viscous, significant hydrolysis/polymerization may have occurred.
- Derivatization Test: React a small aliquot with excess benzylamine in DCM. Analyze by LCMS. If the benzyl-sulfonamide peak is <90% relative to sulfonic acid (hydrolysis product), repurify the reagent or purchase fresh stock.

Safety & Toxicology (MSDS Summary)

Signal Word: DANGER

- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.
 - H290: May be corrosive to metals.
- Precautionary Measures:
 - Wear chemical-resistant gloves (Nitrile), goggles, and a face shield.
 - Hydrolysis Hazard: Reacts violently with water to release HCl gas and sulfonic acid. Perform all transfers in a fume hood.
- First Aid:
 - Skin: Wash immediately with polyethylene glycol 400, then plenty of water.
 - Eyes: Rinse cautiously with water for 15+ minutes.[2] Immediate ophthalmological attention required.[2]

References

- Gronowitz, S. (1959).[3] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Retrieved from [[Link](#)]
- Bahrami, K., et al. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry. Retrieved from [[Link](#)]
- Matrix Fine Chemicals. (n.d.). **4-Bromothiophene-2-sulfonyl chloride** Properties. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](https://pim-resources.coleparmer.com)
- [3. scispace.com \[scispace.com\]](https://scispace.com)
- [4. Sulfonyl chloride synthesis by oxidation \[organic-chemistry.org\]](https://organic-chemistry.org)
- To cite this document: BenchChem. [Technical Monograph: 4-Bromothiophene-2-sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060330/docs#technical-monograph-4-bromothiophene-2-sulfonyl-chloride\]](https://www.benchchem.com/product/b060330/docs#technical-monograph-4-bromothiophene-2-sulfonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check